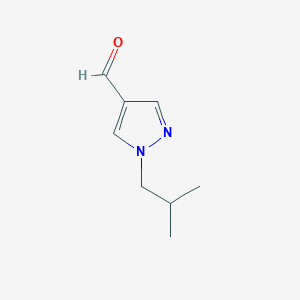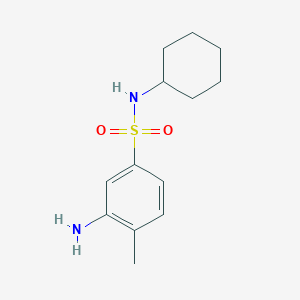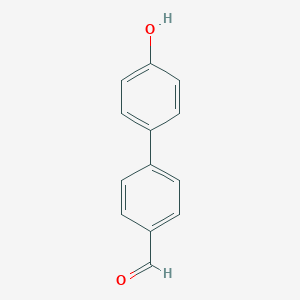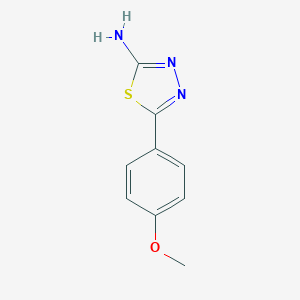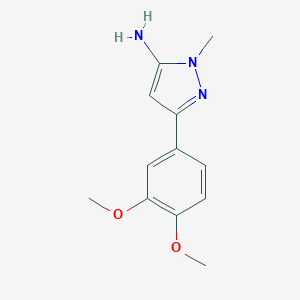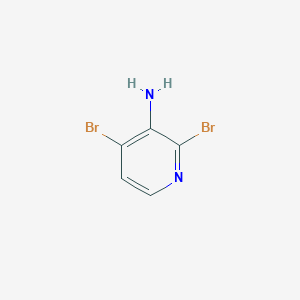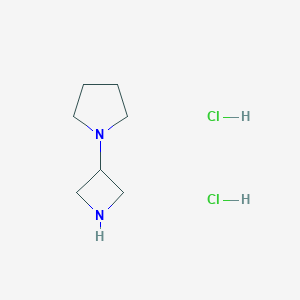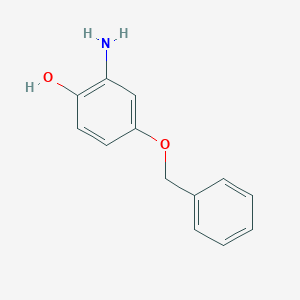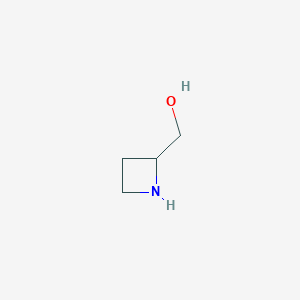
(S)-Azetidin-2-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Azetidin-2-ylmethanol is a chiral compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an azetidine ring and a hydroxyl group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Azetidin-2-ylmethanol typically involves the following steps:
Starting Material: The synthesis often begins with a chiral azetidine derivative.
Reduction: The azetidine derivative undergoes reduction using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to introduce the hydroxyl group.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) under hydrogen gas to achieve the reduction step efficiently.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: (S)-Azetidin-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Reduction: Further reduction can convert the hydroxyl group to a methyl group using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Substitution: Tosyl chloride (TsCl), thionyl chloride (SOCl2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products:
Oxidation: Azetidin-2-one derivatives
Substitution: Azetidin-2-ylmethanesulfonate, azetidin-2-ylmethanesulfonyl chloride
Reduction: Azetidin-2-ylmethane
科学的研究の応用
(S)-Azetidin-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of (S)-Azetidin-2-ylmethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways.
類似化合物との比較
®-Azetidin-2-ylmethanol: The enantiomer of (S)-Azetidin-2-ylmethanol, with similar chemical properties but different biological activities.
Azetidine: The parent compound without the hydroxyl group, used as a building block in organic synthesis.
Azetidin-2-one: An oxidized derivative of azetidine, used in the synthesis of β-lactam antibiotics.
Uniqueness: this compound is unique due to its chiral nature and the presence of both an azetidine ring and a hydroxyl group. This combination of features makes it a valuable intermediate in the synthesis of chiral pharmaceuticals and other complex molecules.
特性
IUPAC Name |
[(2S)-azetidin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c6-3-4-1-2-5-4/h4-6H,1-3H2/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWWNKCHSPDIQW-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)
